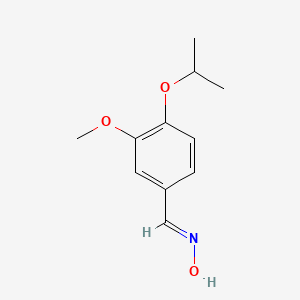

4-Isopropoxy-3-methoxybenzaldehyde oxime

描述

Overview of Oxime Functional Group Chemistry

The oxime functional group, with the general structure RR′C=NOH, is a cornerstone in organic chemistry. testbook.comnumberanalytics.com Oximes are typically crystalline solids that are sparingly soluble in water. testbook.com They are synthesized through the condensation reaction of an aldehyde or a ketone with hydroxylamine (B1172632). testbook.comrsc.org This reaction is a versatile method for the protection, purification, and characterization of carbonyl compounds. testbook.comorientjchem.org

Oximes exhibit geometric isomerism, existing as syn and anti (or E/Z) configurations, depending on the spatial arrangement of the hydroxyl group relative to the substituents on the carbon atom. rsc.org The chemistry of oximes is rich and varied; they are not merely stable derivatives but are pivotal intermediates in numerous transformations. numberanalytics.comrsc.org One of the most notable reactions is the Beckmann rearrangement, where an oxime is converted into an amide. wikipedia.org Furthermore, aldoximes can be readily dehydrated to form nitriles, making them valuable precursors in the synthesis of nitrogen-containing compounds. testbook.comwikipedia.org The oxime functional group is also significant in coordination chemistry, where it can act as a ligand, binding to metal ions through its nitrogen and oxygen atoms. rsc.orgdntb.gov.ua

Contextualization of Aromatic Benzaldehyde (B42025) Oximes

Aromatic benzaldehyde oximes are a specific subclass of oximes derived from benzaldehyde and its substituted analogs. wikipedia.org The synthesis of these compounds typically involves the reaction of the corresponding aryl aldehyde with hydroxylamine hydrochloride, often in the presence of a base or under specific pH conditions. orientjchem.orgwikipedia.org Modern synthetic chemistry has seen the development of more environmentally friendly and efficient methods, such as catalyst-free reactions conducted in mineral water, which can produce high yields of aryl oximes in short timeframes. ias.ac.in

The reactivity of aromatic benzaldehyde oximes is influenced by the electronic nature of the substituents on the benzene (B151609) ring. nih.gov For instance, in photosensitized reactions, the presence of electron-accepting groups on the ring tends to favor the formation of nitriles. nih.gov These oximes serve as crucial intermediates. For example, benzaldehyde oxime can be hydrolyzed to regenerate benzaldehyde, dehydrated to produce benzonitrile, or undergo the Beckmann rearrangement to yield benzamide (B126). wikipedia.org Compounds structurally related to the precursor of 4-Isopropoxy-3-methoxybenzaldehyde (B1269978) oxime, such as derivatives of vanillin (B372448) (4-hydroxy-3-methoxybenzaldehyde), have been synthesized to create Schiff bases and aroyl hydrazones with potential biological activities. researchgate.netrsc.org

Significance of 4-Isopropoxy-3-methoxybenzaldehyde Oxime in Contemporary Organic Chemistry Research

While dedicated studies on this compound are limited, its significance can be understood from its structure and the established roles of related compounds in organic synthesis. uni.lu The compound is synthesized from its corresponding aldehyde, 4-Isopropoxy-3-methoxybenzaldehyde. chemicalbook.comuni.lu The general synthesis involves the standard reaction with hydroxylamine, a method proven to be effective for a wide variety of aromatic aldehydes. orientjchem.org

The primary significance of this compound in contemporary research lies in its potential as a synthetic intermediate. numberanalytics.com Aromatic oximes are versatile building blocks used in the creation of more complex molecules, including pharmaceuticals and novel materials. numberanalytics.comontosight.ai The substituted benzaldehyde core, featuring both methoxy (B1213986) and isopropoxy groups, provides a scaffold that can be further functionalized. The oxime group itself can be converted into other functionalities, such as nitriles or amides, which are prevalent in many biologically active compounds. wikipedia.org The vanillin-like substitution pattern (alkoxy groups at positions 3 and 4) is a common motif in molecules designed for pharmaceutical applications, suggesting that this oxime could serve as a precursor in medicinal chemistry research. researchgate.netevitachem.com

Structure

3D Structure

属性

IUPAC Name |

(NE)-N-[(3-methoxy-4-propan-2-yloxyphenyl)methylidene]hydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO3/c1-8(2)15-10-5-4-9(7-12-13)6-11(10)14-3/h4-8,13H,1-3H3/b12-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWVPRUMWJACKFV-KPKJPENVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=C(C=C(C=C1)C=NO)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)OC1=C(C=C(C=C1)/C=N/O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90425980 | |

| Record name | SBB028849 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90425980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98799-36-1 | |

| Record name | SBB028849 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90425980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Isopropoxy 3 Methoxybenzaldehyde Oxime

Condensation Reactions with Hydroxylamine (B1172632) Derivatives

The most direct and widely employed method for synthesizing oximes is the reaction of an aldehyde or ketone with hydroxylamine. byjus.comnih.gov This nucleophilic addition-elimination reaction is highly efficient for producing aldoximes from aromatic aldehydes.

The synthesis of 4-Isopropoxy-3-methoxybenzaldehyde (B1269978) oxime is achieved through the condensation reaction between 4-Isopropoxy-3-methoxybenzaldehyde and a source of hydroxylamine. Typically, hydroxylamine hydrochloride (NH₂OH·HCl) is used as a stable salt. ias.ac.in A base is required to neutralize the hydrochloride and liberate the free hydroxylamine, which then acts as the nucleophile. The reaction proceeds via a nucleophilic attack of the hydroxylamine's nitrogen atom on the electrophilic carbonyl carbon of the aldehyde. This is followed by dehydration to yield the C=N double bond characteristic of an oxime. researchgate.net

The efficiency and yield of oxime formation are highly dependent on the reaction conditions. Key parameters that can be optimized include the choice of base, solvent, temperature, and reaction time. Various bases such as sodium hydroxide, sodium acetate, pyridine (B92270), and triethylamine (B128534) can be used to free the hydroxylamine from its salt. ijprajournal.comresearchgate.net The choice of solvent also plays a crucial role; aqueous or alcoholic solutions, such as ethanol/water mixtures, are common. rsc.org

Recent advancements in green chemistry have explored more environmentally benign conditions. For instance, reactions have been successfully carried out in water, sometimes using mineral water as a solvent and catalyst, which can accelerate the reaction due to the presence of dissolved salts. ias.ac.in Solvent-free methods, involving grinding the reactants together, have also proven effective for the synthesis of aldoximes. researchgate.net

Table 1: Hypothetical Optimization of Reaction Conditions for the Synthesis of 4-Isopropoxy-3-methoxybenzaldehyde Oxime

| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Sodium Hydroxide | Ethanol/Water | 25 | 2 | 92 |

| 2 | Sodium Acetate | Ethanol | 78 (Reflux) | 4 | 88 |

| 3 | Pyridine | Ethanol | 78 (Reflux) | 6 | 85 |

| 4 | Triethylamine | Methanol | 25 | 3 | 90 |

| 5 | None (Grinding) | Solvent-free | 25 | 0.5 | 95 |

| 6 | Sodium Bicarbonate | Mineral Water | 25 | 0.2 | 96 |

This table is illustrative and based on general findings for aromatic aldoxime synthesis.

Exploration of Alternative Synthetic Routes

While direct condensation is the most common method, alternative pathways can be explored, particularly those starting from more readily available precursors or offering different strategic advantages.

An important alternative strategy involves a two-step process starting from a related, often more accessible, aromatic aldehyde. Vanillin (B372448) (4-hydroxy-3-methoxybenzaldehyde) is a prime precursor for 4-Isopropoxy-3-methoxybenzaldehyde. The synthesis would proceed as follows:

Williamson Ether Synthesis: Vanillin is reacted with an isopropylating agent, such as 2-bromopropane (B125204) or isopropyl iodide, in the presence of a base like potassium carbonate. This reaction selectively alkylates the phenolic hydroxyl group to form the isopropoxy ether, yielding 4-Isopropoxy-3-methoxybenzaldehyde. orientjchem.org

Oximation: The resulting aldehyde is then converted to the target oxime using the standard condensation reaction with hydroxylamine as described in section 2.1.1.

Other, less common methods for oxime synthesis include the oxidation of primary amines or the reduction of nitro compounds, although these are generally less direct for this specific target molecule. britannica.comnih.gov

Aldoximes, including this compound, can exist as two geometric isomers: syn (Z) and anti (E), which describe the stereochemical relationship between the hydroxyl group and the hydrogen atom attached to the imine carbon. The formation of these isomers and their potential for interconversion are significant aspects of oxime chemistry. mdpi.com

The ratio of syn to anti isomers formed during synthesis can be influenced by reaction conditions, particularly the pH. It is known that strong acids can catalyze the isomerization of oximes. mdpi.com The syn and anti isomers often have different physical properties and may be distinguishable by analytical techniques such as NMR spectroscopy. While one isomer is typically more thermodynamically stable, the kinetic product may be a mixture of both. nih.govacs.org The mechanism for isomerization can involve protonation of the oxime nitrogen, allowing for rotation around the C-N single bond, followed by deprotonation to form the other isomer.

Purification and Isolation Techniques for this compound and its Isomers

After synthesis, the crude this compound must be purified to remove unreacted starting materials, by-products, and residual solvents. Since oximes are often crystalline solids, recrystallization is a common and effective purification method. orgsyn.org

Table 2: Common Purification Techniques for Aromatic Oximes

| Technique | Description | Typical Solvents/Conditions |

| Recrystallization | The crude solid is dissolved in a hot solvent and allowed to cool slowly, causing the pure compound to crystallize out. | Ethanol, Methanol, Ethanol/Water mixtures, Dichloroethane. orgsyn.org |

| Column Chromatography | The compound mixture is separated on a solid stationary phase (e.g., silica (B1680970) gel) using a liquid mobile phase (eluent). | Stationary Phase: Silica Gel. Mobile Phase: Hexane/Ethyl Acetate mixtures. orgsyn.org |

If the synthesis results in a mixture of syn and anti isomers, these techniques may also be employed for their separation. The different polarities of the isomers can allow for their separation by column chromatography. Alternatively, fractional crystallization might be possible if the isomers have sufficiently different solubilities.

Stereochemistry and Conformational Analysis of 4 Isopropoxy 3 Methoxybenzaldehyde Oxime

E/Z Geometric Isomerism in Aromatic Oximes

Aromatic oximes, including 4-Isopropoxy-3-methoxybenzaldehyde (B1269978) oxime, exhibit geometric isomerism due to the restricted rotation around the carbon-nitrogen double bond (C=N). dalalinstitute.com This results in two possible stereoisomers, designated as E (entgegen) and Z (zusammen). The assignment of these isomers is based on the Cahn-Ingold-Prelog priority rules, where the spatial arrangement of substituents around the double bond is considered. adichemistry.com

In the context of aldoximes, the descriptors syn and anti were historically used. For an aldoxime, the syn isomer has both the hydrogen atom and the hydroxyl group on the same side of the C=N double bond, while in the anti isomer, they are on opposite sides. wikipedia.org For 4-Isopropoxy-3-methoxybenzaldehyde oxime, the Z-isomer corresponds to the syn configuration, where the hydroxyl group and the aromatic ring are on the same side of the C=N double bond. Conversely, the E-isomer is the anti configuration, with the hydroxyl group and the aromatic ring on opposite sides.

The stability and interconversion of these isomers are influenced by factors such as solvent, temperature, and the presence of catalysts. researchgate.netmdpi.com Generally, the E-isomer of aromatic aldoximes is thermodynamically more stable due to reduced steric hindrance between the hydroxyl group and the aromatic ring.

Spectroscopic Differentiation of E and Z Isomers of this compound

Spectroscopic techniques are pivotal in distinguishing between the E and Z isomers of this compound. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are particularly informative.

NMR Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are powerful tools for isomer differentiation. In ¹H NMR, the chemical shift of the proton attached to the oxime carbon (CH=N) can differ between the E and Z isomers. The hydroxyl proton (-OH) signal can also vary in its chemical shift and may exhibit different hydrogen bonding interactions in the two isomers. nih.gov For instance, in some aromatic oximes, the ¹H NMR spectrum shows two distinct signals for the hydroxyl protons, with the ratio of their integral intensities indicating the relative abundance of the E and Z isomers. nih.gov

Two-dimensional NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), can provide unambiguous assignment of the isomers. nih.gov A cross-peak between the oxime proton and a proton on the aromatic ring would confirm the proximity of these groups, characteristic of the Z-isomer.

¹³C NMR spectroscopy also aids in differentiation, as the chemical shift of the C=N carbon can be sensitive to the isomeric configuration. maynoothuniversity.ie Often, the C=N carbon resonance for the E-isomer appears at a different chemical shift compared to the Z-isomer. maynoothuniversity.ie Furthermore, ¹⁵N NMR can be a definitive tool, as the nitrogen chemical shifts of E and Z isomers are typically distinct. nih.gov

Infrared (IR) Spectroscopy: The FTIR spectra of E and Z isomers of oximes are distinct. monash.edu Key vibrational bands associated with the oxime functionality, such as the O-H, C=N, and N-O stretching frequencies, can be used for differentiation. wikipedia.org The O-H stretching frequency is particularly sensitive to hydrogen bonding, which often differs between the two isomers. In the solid state, the associated OH stretching frequency in one isomer is often displaced to a lower frequency in the other, indicating differences in intermolecular hydrogen bonding. cdnsciencepub.comresearchgate.net For example, a study on various oximes showed that the OH absorption band is found at about 3250 cm⁻¹ in one set of isomers, while it appears near 3115 cm⁻¹ in the other, suggesting stronger hydrogen bonding in the latter. cdnsciencepub.com However, the C=N stretching vibration, typically appearing around 1640-1665 cm⁻¹, may not show a significant difference between the two isomers. wikipedia.orgcdnsciencepub.com

Theoretical Studies on Conformational Preferences and Stability of Isomers

Computational chemistry provides valuable insights into the conformational preferences and relative stabilities of the E and Z isomers of this compound. Density Functional Theory (DFT) calculations are commonly employed to determine the optimized geometries and relative energies of the conformers. figshare.comresearchgate.net

For aromatic oximes, theoretical studies often reveal that the E-isomer is thermodynamically more stable than the Z-isomer. nih.gov This stability is attributed to the minimization of steric repulsion between the oxime's hydroxyl group and the bulky aromatic ring. nih.gov The energy difference between the isomers can be calculated to predict their equilibrium ratio.

Conformational analysis also investigates the rotation around the C-C single bond connecting the aromatic ring and the oxime group. The planarity of the molecule, or the dihedral angle between the aromatic ring and the C=N-OH plane, is a key factor influencing conjugation and stability. cdnsciencepub.com For some aromatic oximes, computational studies have shown that deviations from planarity can occur to alleviate steric strain, particularly in the presence of ortho substituents. cdnsciencepub.com

Natural Bond Orbital (NBO) analysis can be used to understand the stability arising from hyperconjugative interactions and charge delocalization within the molecule. figshare.comresearchgate.net These studies can elucidate the electronic effects that contribute to the conformational preferences of the isomers.

Influence of Aromatic Substituents on Oxime Stereochemistry

The nature and position of substituents on the aromatic ring, such as the 4-isopropoxy and 3-methoxy groups in this compound, significantly influence the stereochemistry of the oxime. These substituents exert both electronic and steric effects that can impact the E/Z isomer ratio and the barrier to their interconversion.

Electronic Effects: Electron-donating groups, like methoxy (B1213986) and isopropoxy, can influence the electron density of the aromatic ring and the C=N double bond. This can affect the stability of the transition state for E/Z isomerization. For some N-substituted indole-3-carboxaldehyde (B46971) oximes, it was found that products with electron-donating substituents underwent isomerization from the anti to the syn isomer under acidic conditions. mdpi.com

Steric Effects: The size of the substituents, particularly those at the ortho position, can have a profound steric influence on the preferred isomer. While this compound lacks ortho substituents, the presence of the methoxy group at the 3-position can still exert some steric influence on the conformation around the C-C bond connecting the ring to the oxime moiety. In general, bulky ortho substituents on the aromatic ring can favor the formation of the E-isomer to minimize steric clashes with the oxime's hydroxyl group. cdnsciencepub.com

The interplay of these electronic and steric effects determines the equilibrium position between the E and Z isomers and the kinetics of their interconversion.

Chemical Transformations and Reactivity of 4 Isopropoxy 3 Methoxybenzaldehyde Oxime

Hydrolysis Reactions and Mechanistic Investigations

The hydrolysis of oximes is a fundamental reaction that regenerates the parent carbonyl compound and hydroxylamine (B1172632). For 4-isopropoxy-3-methoxybenzaldehyde (B1269978) oxime, this reaction proceeds readily under acidic conditions. wikipedia.org The mechanism involves the protonation of the oxime's hydroxyl group, which converts it into a good leaving group (water). Subsequently, a water molecule acts as a nucleophile, attacking the carbon atom of the C=N bond. This leads to the formation of a carbinolamine intermediate. The final steps involve proton transfer and elimination of hydroxylamine to yield 4-isopropoxy-3-methoxybenzaldehyde.

The stability of oximes towards hydrolysis is generally greater than that of imines due to the electronic effect of the adjacent oxygen atom, which reduces the electrophilicity of the carbon atom. nih.govnih.gov The rate of hydrolysis is typically acid-catalyzed. nih.gov

General Mechanism of Acid-Catalyzed Oxime Hydrolysis:

Protonation: The hydroxyl group of the oxime is protonated by an acid.

Nucleophilic Attack: A water molecule attacks the electrophilic carbon of the protonated oxime.

Proton Transfer: A proton is transferred from the attacking water molecule to the nitrogen atom.

Elimination: The intermediate collapses, eliminating hydroxylamine and regenerating the carbonyl group after deprotonation.

This process effectively reverses the formation of the oxime from the corresponding aldehyde and hydroxylamine. byjus.com

Reduction Pathways to Amines and Related Nitrogen-Containing Compounds

The reduction of 4-isopropoxy-3-methoxybenzaldehyde oxime is a key transformation for the synthesis of the corresponding primary amine, 4-isopropoxy-3-methoxybenzylamine. This conversion can be achieved using various reducing agents and methodologies.

Catalytic hydrogenation is a common and efficient method. It involves the use of hydrogen gas in the presence of a metal catalyst. wikipedia.org Nickel catalysts, such as Raney nickel, are often employed and can provide high selectivity towards the primary amine. researchgate.netrsc.org Other catalysts like palladium on carbon (Pd/C) are also effective. researchgate.net The reaction pathway is thought to proceed through intermediates like imines and hydroxylamines. researchgate.netmdpi.com Careful selection of the catalyst and reaction conditions is crucial to minimize the formation of secondary amines, a common side product resulting from the reaction between the primary amine product and the intermediate imine. wikipedia.orgrsc.org

Hydride reagents also serve as effective reducing agents for oximes. Diborane (B₂H₆) is known to reduce oximes, as well as their ether and ester derivatives, to the corresponding amines. acs.org

| Reagent/System | Primary Product | Typical Conditions | Reference |

|---|---|---|---|

| H₂ / Raney Ni | Primary Amine | Elevated pressure and temperature | researchgate.netrsc.org |

| H₂ / Pd/C | Primary Amine | Hydrogen pressure, various solvents | researchgate.net |

| H₂ / Ni/SiO₂ | Primary Amine | High pressure (e.g., 40 bar), high temperature (e.g., 140 °C) | rsc.orgmdpi.com |

| Diborane (B₂H₆) | Primary Amine | Aprotic solvent (e.g., THF) | acs.org |

| Sodium metal | Primary Amine | In alcohol solvent | wikipedia.org |

Beckmann Rearrangement and Analogous Rearrangement Reactions

The Beckmann rearrangement is a classic reaction of oximes that converts them into amides or nitriles under acidic conditions. wikipedia.orgbyjus.com The reaction is named after the German chemist Ernst Otto Beckmann. wikipedia.org For ketoximes, the product is a substituted amide. For aldoximes, such as this compound, the reaction can yield either a primary amide or, more commonly, a nitrile, depending on the specific conditions and reagents used. byjus.comniscpr.res.in

The reaction is typically catalyzed by strong acids like sulfuric acid, polyphosphoric acid, or reagents such as phosphorus pentachloride (PCl₅) and p-toluenesulfonyl chloride (TsCl). wikipedia.orgjk-sci.comthermofisher.com The mechanism begins with the protonation or activation of the hydroxyl group, making it a good leaving group. masterorganicchemistry.comchemistrysteps.com This is followed by a concerted migration of the group positioned anti-periplanar to the leaving group. In the case of an aldoxime, the migrating group is the hydrogen atom attached to the carbonyl carbon. This 1,2-shift results in the formation of a nitrilium ion intermediate. jk-sci.comchemistrysteps.com This intermediate can then be attacked by water to form an imidic acid, which tautomerizes to the corresponding primary amide (4-isopropoxy-3-methoxybenzamide). Alternatively, under dehydrating conditions, the nitrilium ion can lose a proton to form the nitrile (4-isopropoxy-3-methoxybenzonitrile). masterorganicchemistry.com

The choice of reagent can influence the outcome and prevent isomerization of the oxime, which could lead to a mixture of products. jk-sci.com While traditional methods often require harsh conditions like high temperatures and strong acids, milder methods have also been developed. thermofisher.comlibretexts.org

Dehydration to Nitriles

The direct conversion of aldoximes to nitriles is a synthetically valuable dehydration reaction. This transformation is closely related to the Beckmann rearrangement, as the formation of a nitrile is a possible outcome of the rearrangement of an aldoxime. masterorganicchemistry.com However, a variety of specific reagents are employed to achieve this dehydration efficiently and with high yields.

The reaction involves the elimination of a water molecule from the aldoxime functionality. This can be promoted by a wide range of dehydrating agents. Common reagents include acetic anhydride, thionyl chloride (SOCl₂), and phosphorus-based compounds. niscpr.res.in More modern and milder reagents have been developed to improve the efficiency and substrate scope of this conversion. For instance, bis-morpholinophosphorylchloride (bmpc) has been shown to be a highly effective reagent for converting aldoximes to nitriles under mild conditions. niscpr.res.in Other effective systems include N-(p-toluenesulfonyl) imidazole (B134444) (TsIm) with a base like DBU, and 1H-benzotriazol-1-yloxy-tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) with DBU. nih.govtandfonline.com These methods are generally applicable to a variety of aromatic and aliphatic aldoximes.

| Reagent | Conditions | Reference |

|---|---|---|

| Bis-morpholinophosphorylchloride (bmpc) | Toluene, 55-60 °C | niscpr.res.in |

| N-(p-Toluenesulfonyl) imidazole (TsIm) / DBU | DMF, reflux | tandfonline.com |

| BOP / DBU | CH₂Cl₂, THF, or DMF, room temperature | nih.govresearchgate.net |

| Acetic Anhydride (Ac₂O) | Heating | masterorganicchemistry.com |

| 4-nitro-1-((trifluoromethyl)sulfonyl)-imidazole (NTSI) | Mild conditions | rsc.org |

The product of the dehydration of this compound is 4-isopropoxy-3-methoxybenzonitrile, a valuable intermediate in organic synthesis.

Oxidation Reactions of the Oxime Functionality

The oxidation of this compound can lead to several different products depending on the oxidizing agent and reaction conditions.

Oxidative Cleavage (Deoximation): One common oxidative transformation is the cleavage of the C=N bond to regenerate the parent aldehyde, 4-isopropoxy-3-methoxybenzaldehyde. This process, often termed deoximation, provides a method for deprotecting a carbonyl group that has been converted to an oxime. A variety of oxidizing agents can accomplish this, including peroxymonosulfate (B1194676) (Oxone®) and potassium dichromate. tandfonline.comresearchgate.net These methods are often convenient due to the availability and low toxicity of the reagents. tandfonline.com

Formation of Nitrile Oxides: A synthetically more powerful oxidation pathway involves the conversion of the aldoxime to a nitrile oxide. Hypervalent iodine(III) reagents, such as (diacetoxyiodo)benzene (B116549) (DIB or PhI(OAc)₂), are particularly effective for this transformation. lucp.netarkat-usa.orgacs.org The in-situ generated 4-isopropoxy-3-methoxybenzonitrile oxide is a highly reactive 1,3-dipole. It can readily undergo 1,3-dipolar cycloaddition reactions with various dipolarophiles (like alkenes or alkynes) to synthesize five-membered heterocyclic rings, such as isoxazolines and isoxazoles. lucp.netarkat-usa.org This tandem oxidation-cycloaddition strategy is a powerful tool for constructing complex molecules. The reaction is often promoted by a catalytic amount of an acid like trifluoroacetic acid (TFA). arkat-usa.org

Other potential oxidation products can include hydroxamic acids or their derivatives, especially when using hypervalent iodine reagents in solvents like acetonitrile (B52724) without an acid promoter. lucp.netarkat-usa.org

Substitution Reactions at the Oxime Oxygen Atom

The oxygen atom of the oxime hydroxyl group in this compound is nucleophilic and can undergo substitution reactions, primarily O-alkylation and O-acylation, to form oxime ethers and oxime esters, respectively.

O-Alkylation to form Oxime Ethers: Oxime ethers are synthesized by reacting the oxime with an alkylating agent, such as an alkyl halide, in the presence of a base. The base deprotonates the hydroxyl group to form an oximate anion, which then acts as a nucleophile. Transition metal-catalyzed allylation reactions are also known. rsc.org Recently, methods involving P(III)-mediated O-H bond insertion reactions with α-keto esters have been developed as an efficient way to access oxime ethers. rsc.orgrsc.org

O-Acylation to form Oxime Esters: Similarly, O-acylation is achieved by treating the oxime with an acylating agent like an acid chloride or an anhydride. Oxime esters are valuable synthetic intermediates, for example, in the generation of iminyl radicals. nih.govnsf.gov Visible-light-mediated multicomponent reactions have emerged as a modern approach to synthesize oxime esters under mild conditions. nih.gov

These derivatives are important for several reasons: they can alter the reactivity of the oxime functionality, serve as protecting groups, or act as precursors for other transformations, such as radical reactions. acs.orgnsf.gov

Photoinduced Electron-Transfer Chemistry and its Impact on Reactivity

The photochemistry of oximes is a rich field that includes geometric isomerization, photo-Beckmann rearrangements, and reactions initiated by photoinduced electron transfer (PET). researchgate.netresearchgate.net For aromatic aldoximes like this compound, PET reactions are particularly relevant.

In a typical PET process, a photosensitizer (e.g., chloranil (B122849) or 9,10-dicyanoanthracene) is excited by light. The excited sensitizer (B1316253) can then accept an electron from the oxime, which acts as an electron donor. researchgate.netnih.gov The presence of electron-donating groups (isopropoxy and methoxy) on the benzene (B151609) ring of this compound would lower its oxidation potential, making the electron transfer process more favorable. nih.gov

This electron transfer generates an oxime radical cation. Subsequent chemical steps determine the final products. Two main pathways are proposed for benzaldehyde (B42025) oximes: nih.gov

Aldehyde Formation: The radical cation can undergo proton transfer to form an iminoxyl radical. This radical is a key intermediate in the pathway leading to the parent aldehyde (4-isopropoxy-3-methoxybenzaldehyde).

Nitrile Formation: An alternative pathway involves the formation of an iminoyl radical, which can then lead to the corresponding nitrile (4-isopropoxy-3-methoxybenzonitrile). This can occur via a direct hydrogen atom abstraction mechanism or an electron-transfer-proton-transfer sequence.

The ratio of aldehyde to nitrile produced can be influenced by the electronic nature of the substituents on the aromatic ring. nih.gov

Furthermore, visible-light-mediated energy transfer (EnT) catalysis can be used to achieve E/Z photoisomerization of oximes. This provides access to less stable Z-isomers, which can then exhibit different reactivity, for example, in the Beckmann rearrangement, allowing for non-classical regioselectivity. nih.govacs.orgorganic-chemistry.org

Computational and Theoretical Investigations of 4 Isopropoxy 3 Methoxybenzaldehyde Oxime

Density Functional Theory (DFT) Studies

DFT has become a cornerstone of computational chemistry for studying the properties of organic molecules like 4-Isopropoxy-3-methoxybenzaldehyde (B1269978) oxime. By approximating the electron density of a molecule, DFT can be used to determine its equilibrium geometry, electronic structure, and a host of other properties.

The first step in a computational study is typically to find the most stable three-dimensional arrangement of the atoms, a process known as geometry optimization. For 4-Isopropoxy-3-methoxybenzaldehyde oxime, this involves determining the bond lengths, bond angles, and dihedral angles that correspond to the minimum energy conformation. Studies on similar molecules, such as 4-hydroxy-3-methoxy-benzaldehyde oxime, have been performed using the B3LYP method with a 6–311++G(d,p) basis set to identify the most stable conformers. researchgate.netfigshare.com The presence of the isopropoxy and methoxy (B1213986) groups, along with the oxime functionality, allows for several possible rotational isomers. Computational analysis can predict which of these conformations is energetically favored, providing crucial information about the molecule's shape and steric profile.

Table 1: Predicted Optimized Geometrical Parameters for a Related Compound (4-hydroxy-3-methoxy-benzaldehyde oxime) (Note: Data for the specified compound is not available, this table is illustrative based on a similar structure.)

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C-C (ring) | 1.38 - 1.40 | 118 - 121 | ~0 |

| C=N | ~1.28 | - | - |

| N-O | ~1.41 | - | - |

| C-O (methoxy) | ~1.36 | - | - |

| C-O (isopropoxy) | ~1.37 | - | - |

| C-C-N | - | ~120 | - |

| C-N-O | - | ~111 | - |

| C-C-O-C (methoxy) | - | - | ~180 (planar) or ~0 (planar) |

| C-C-O-C (isopropoxy) | - | - | Varies with conformation |

The electronic behavior of a molecule is largely dictated by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is a key indicator of molecular reactivity and stability. biointerfaceresearch.com For aromatic oximes, the HOMO is typically a π-orbital localized on the benzene (B151609) ring and the oxime group, while the LUMO is a π*-orbital. The isopropoxy and methoxy groups, being electron-donating, are expected to raise the energy of the HOMO, thereby influencing the HOMO-LUMO gap and the molecule's electronic transitions.

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution, highlighting electrophilic and nucleophilic sites. In this compound, the oxygen and nitrogen atoms of the oxime group are expected to be regions of negative potential, while the hydrogen of the hydroxyl group is a site of positive potential.

Table 2: Predicted Electronic Properties for Substituted Benzaldehyde (B42025) Oximes (Note: Specific values for this compound require dedicated calculations.)

| Property | Predicted Value Range (eV) |

| HOMO Energy | -5.5 to -6.5 |

| LUMO Energy | -1.0 to -2.0 |

| HOMO-LUMO Gap | 4.0 to 5.0 |

Prediction of Spectroscopic Parameters (IR, NMR, UV-Vis) through Computational Methods

Computational methods can accurately predict various spectroscopic parameters, which can then be compared with experimental data to confirm the molecular structure. DFT calculations can predict the vibrational frequencies that correspond to the peaks in an Infrared (IR) spectrum. nih.gov Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts for ¹H and ¹³C can be calculated, aiding in the assignment of experimental spectra. nih.gov Time-Dependent DFT (TD-DFT) is used to predict the electronic transitions responsible for UV-Vis absorption, providing insights into the molecule's photophysical properties. nih.gov For related benzaldehyde oximes, computational studies have shown good agreement between calculated and experimental spectroscopic data. nih.gov

Theoretical Modeling of Reaction Mechanisms and Transition States

Computational chemistry is invaluable for elucidating reaction mechanisms by identifying transition states and calculating activation energies. For oximes, reactions such as the Beckmann rearrangement, hydrolysis, and dehydration can be modeled. wikipedia.org Theoretical studies can map out the potential energy surface of a reaction, providing a detailed understanding of the reaction pathway and the factors that influence its rate and outcome. For instance, the formation of oximes from aldehydes and hydroxylamine (B1172632) has been studied theoretically, revealing the role of catalysts and solvent effects.

Exploration of Non-Linear Optical (NLO) Properties

Organic molecules with extended π-conjugation and significant charge transfer characteristics can exhibit non-linear optical (NLO) properties, which are of interest for applications in optoelectronics and photonics. nih.gov Computational methods can predict NLO properties such as the first hyperpolarizability (β). The presence of electron-donating groups (isopropoxy and methoxy) and a π-conjugated system in this compound suggests that it may possess NLO activity. nih.gov DFT calculations can be employed to compute the dipole moment, polarizability, and hyperpolarizability of the molecule, providing a theoretical assessment of its potential as an NLO material. ankara.edu.trrsc.org

Molecular Dynamics Simulations to Understand Dynamic Behavior

While specific molecular dynamics simulation studies on this compound are not extensively documented in publicly available literature, the dynamic properties of this molecule can be inferred from computational studies of its structural analogues, such as vanillin (B372448) and other benzaldehyde derivatives. The primary areas of dynamic interest in this molecule are the rotational freedom of the isopropoxy and methoxy groups, and the conformational flexibility of the oxime moiety.

The isopropoxy group, with its branched alkyl chain, introduces a significant degree of conformational flexibility. The rotation around the C-O-C bonds of the isopropoxy group is a key dynamic feature. MD simulations would typically explore the potential energy surface associated with the rotation of the isopropyl group relative to the benzene ring. This rotation is not entirely free and is governed by steric hindrance from the adjacent methoxy group and the benzene ring itself. The simulation would likely reveal preferred dihedral angles that correspond to low-energy, stable conformations.

Similarly, the methoxy group exhibits rotational freedom around the aryl-O bond. The interplay between the methoxy and the adjacent isopropoxy group would be a central point of investigation in an MD simulation. The simulation would elucidate the correlated motions of these two groups and how they collectively influence the accessibility of the aldehyde-derived oxime group.

The oxime functional group also possesses conformational isomers, specifically the E and Z isomers, arising from the restricted rotation around the C=N double bond. While interconversion between these isomers typically requires significant energy and may not be observed on the timescale of a standard MD simulation, the simulation can provide information on the rotational freedom of the hydroxyl group of the oxime. The orientation of this hydroxyl group can be crucial for forming hydrogen bonds with solvent molecules or other interacting partners.

A hypothetical MD simulation of this compound would involve defining a force field, which is a set of parameters that describe the potential energy of the system as a function of its atomic coordinates. The system would then be solvated in a chosen solvent, and the simulation would be run for a specified period, typically on the order of nanoseconds to microseconds. Analysis of the resulting trajectory would provide a wealth of information.

Illustrative Data from a Hypothetical Molecular Dynamics Simulation

To illustrate the type of data that would be generated, the following tables represent hypothetical findings from a molecular dynamics simulation of this compound.

Table 1: Conformational Analysis of the Isopropoxy Group

This table shows the relative energies of different rotamers of the isopropoxy group, which would be identified by analyzing the dihedral angle around the aryl-O bond.

| Dihedral Angle (τ) | Relative Potential Energy (kcal/mol) | Population (%) |

| 60° (gauche) | 0.5 | 30 |

| 180° (anti) | 0.0 | 50 |

| -60° (gauche) | 0.5 | 20 |

This hypothetical data suggests that the 'anti' conformation, where the isopropyl group is pointing away from the methoxy group, is the most stable. The 'gauche' conformations are slightly higher in energy but still significantly populated at room temperature.

Table 2: Root Mean Square Fluctuation (RMSF) of Atomic Positions

RMSF analysis indicates the flexibility of different parts of the molecule. Higher RMSF values correspond to greater movement.

| Atomic Group | Average RMSF (Å) |

| Benzene Ring | 0.3 |

| Methoxy Group | 0.6 |

| Isopropoxy Group | 0.9 |

| Oxime Group | 0.5 |

This illustrative data highlights that the isopropoxy group is the most flexible part of the molecule, while the benzene ring is relatively rigid. This flexibility could be important for the molecule's ability to adapt its shape to interact with other molecules.

Applications of 4 Isopropoxy 3 Methoxybenzaldehyde Oxime in Chemical Synthesis and Materials Science

Role as a Versatile Synthetic Intermediate for Nitrogen-Containing Heterocycles and Acyclic Compounds

Oximes are well-established as valuable intermediates in organic synthesis due to the reactivity of the C=N-OH group. They serve as precursors for the synthesis of a wide variety of nitrogen-containing compounds, which are significant scaffolds in medicinal chemistry. at.uanih.gov More than 85% of all biologically active compounds feature a heterocyclic structure, with nitrogen-containing rings being particularly prevalent. nih.gov

4-Isopropoxy-3-methoxybenzaldehyde (B1269978) oxime acts as a key building block for constructing complex molecular architectures. The oxime moiety can undergo various transformations, including reduction to amines, hydrolysis to aldehydes, or participation in cycloaddition reactions. For instance, the Rh-catalyzed [2+2+2] cycloaddition of diynes with oximes is a known method for forming pyridine (B92270) derivatives. mdpi.com The functionalized benzene (B151609) ring of 4-Isopropoxy-3-methoxybenzaldehyde oxime allows for the creation of substituted heterocycles with tailored electronic and steric properties, which is crucial for applications in drug discovery and materials science. frontiersin.orgatlantis-press.com

The synthesis of different classes of nitrogen-containing heterocycles, such as triazoles and tetrazoles, often involves multi-step reactions where versatile intermediates are crucial. mdpi.com The reactivity of the oxime group makes this compound a suitable candidate for such synthetic pathways, enabling the introduction of the substituted phenyl group into the final heterocyclic system.

| Potential Heterocyclic System | Synthetic Approach | Significance |

| Substituted Pyridines | [2+2+2] Cycloaddition with diynes | Core structure in many pharmaceuticals and agrochemicals. mdpi.com |

| Isoxazoles | 1,3-Dipolar cycloaddition reactions | Found in various biologically active compounds. |

| Substituted Amines | Reduction of the oxime group | Key functional group in a vast range of chemical compounds. at.ua |

| Nitriles | Dehydration of the oxime group | Versatile intermediates for synthesizing carboxylic acids, amines, and amides. |

Coordination Chemistry: Ligand Properties and Metal Complexation

The oxime group possesses both a nitrogen atom with a lone pair of electrons and a hydroxyl group, making it an excellent ligand for coordinating with metal ions. at.ua This dual functionality allows oximes to act as versatile building blocks in the field of coordination chemistry, forming stable complexes with a wide range of metals. nih.gov

This compound can coordinate to metal centers in several ways. The nitrogen atom can act as a simple Lewis base, donating its electron pair to form a coordinate bond. More significantly, the oxime can be deprotonated at the hydroxyl group to form an oximato anion (-C=N-O⁻). This anion is a powerful chelating agent, capable of binding to a metal ion through both the nitrogen and oxygen atoms to form a stable five-membered ring. at.ua This chelation enhances the stability of the resulting metal complex.

The formation of mixed oxime/oximato complexes with metals like platinum(II) has been observed, leading to interesting hydrogen-bonding networks and self-assembly into polymeric chains. at.ua The specific coordination geometry and stability of complexes formed with this compound would depend on the metal ion, the reaction conditions, and the steric and electronic effects of the isopropoxy and methoxy (B1213986) substituents.

| Transition Metal Ion | Potential Coordination Mode | Resulting Complex Geometry |

| Copper(II) | Bidentate (N, O chelation) | Square planar or distorted octahedral |

| Nickel(II) | Bidentate (N, O chelation) | Square planar or octahedral |

| Cobalt(II) | Bidentate (N, O chelation) | Tetrahedral or octahedral |

| Platinum(II) | Monodentate (N-coordination) or Bidentate | Square planar |

| Iron(II)/Iron(III) | Bidentate (N, O chelation) | Octahedral |

The ability of this compound to form stable complexes with various metal ions suggests its potential use in metal extraction and separation processes. The lipophilic nature of the isopropoxy group and the aromatic ring could facilitate the extraction of metal ions from an aqueous phase into an organic solvent.

Furthermore, the resulting metal complexes have potential applications in catalysis. The coordinated metal ion can act as a Lewis acid, activating substrates for a variety of organic transformations. Oxime-metal complexes have been explored as catalysts in different reactions. For instance, the peroxymolybdenum compound [MoO(O₂)₂(H₂O)(HMPA)] can oxidize primary amines to the corresponding oximes, a reaction that becomes catalytic in the presence of hydrogen peroxide. at.ua Metal complexes of this compound could potentially catalyze oxidation, reduction, or C-C bond-forming reactions, with the ligand influencing the activity and selectivity of the metallic center.

Precursor in Polymer Chemistry and Advanced Materials Development

The functional groups present in this compound make it a candidate for use as a monomer or a modifying agent in polymer chemistry. Research on analogous compounds, such as p-hydroxybenzaldehyde oxime, has demonstrated their utility in creating new polymeric materials. researchgate.net Copolymers have been synthesized from 4-hydroxy benzaldehyde (B42025) oxime, formaldehyde (B43269), and various substituted acetophenones. researchgate.net

Similarly, this compound could be incorporated into polymer backbones through condensation polymerization. The presence of the oxime and the substituted aromatic ring can impart specific properties to the resulting polymer, such as improved thermal stability, altered solubility, or the ability to coordinate metal ions, leading to the creation of functional or "smart" materials. Another avenue is the use of oxime metathesis chemistry to create dynamic polymer networks, where the reversible nature of the oxime linkage allows for self-healing or adaptable materials. rsc.org

| Polymer Type | Method of Incorporation | Potential Properties/Applications |

| Terpolymer Resins | Condensation polymerization with formaldehyde and a co-monomer | Enhanced thermal stability, ion-exchange properties. researchgate.net |

| Polyesters/Polyamides | Functionalization and subsequent polycondensation | Modified solubility, potential for creating biodegradable materials. |

| Dynamic Covalent Networks | Oxime metathesis or exchange reactions | Self-healing materials, adaptable networks, recyclable thermosets. rsc.org |

| Metal-Containing Polymers | Post-polymerization metal complexation | Catalytic materials, sensors, materials with unique optical or magnetic properties. |

Development of Novel Chemical Reagents and Sensors

Chemical sensors are devices that transform chemical information into an analytically useful signal. ejcmpr.comclausiuspress.com The development of these sensors often relies on "recognition elements" that can selectively interact with the target analyte. rsc.org The structure of this compound makes it a promising candidate for such a role.

The compound's ability to form stable and often colored complexes with specific metal ions could be exploited for the development of colorimetric sensors. Upon binding to a target metal ion, a measurable color change could be observed. Furthermore, the oxime can be immobilized on a solid support, such as a polymer film or an electrode surface. nih.gov The interaction of this modified surface with an analyte could induce a change in its electrochemical or optical properties, forming the basis of an electrochemical or fluorescent sensor. clausiuspress.com The development of such sensors is a growing field, with applications ranging from environmental monitoring to medical diagnostics. researchgate.net

| Sensor Type | Detection Principle | Potential Analyte |

| Colorimetric Sensor | Formation of a colored metal complex in solution. | Transition metal ions (e.g., Cu²⁺, Fe³⁺, Ni²⁺). |

| Electrochemical Sensor | Change in redox potential upon analyte binding to an immobilized oxime layer on an electrode. nih.gov | Metal ions, organic molecules. |

| Fluorescent Sensor | Modification with a fluorophore; analyte binding causes quenching or enhancement of fluorescence. | Specific cations or anions. |

| Molecularly Imprinted Polymer (MIP) Sensor | Use as a functional monomer in the creation of a MIP for selective analyte recognition. researchgate.net | Target molecules with complementary functionality. |

Structure Reactivity Relationship Studies of 4 Isopropoxy 3 Methoxybenzaldehyde Oxime Derivatives

Influence of Substituents on the Aromatic Ring on Chemical Reactivity

The reactivity of the aromatic ring in 4-isopropoxy-3-methoxybenzaldehyde (B1269978) oxime is significantly influenced by the electronic properties of the methoxy (B1213986) (-OCH₃) and isopropoxy (-OCH(CH₃)₂) groups. Both are alkoxy groups, which are generally considered activating substituents in electrophilic aromatic substitution reactions. This is due to the electron-donating resonance effect of the oxygen atom's lone pairs, which increases the electron density of the benzene (B151609) ring, making it more susceptible to attack by electrophiles.

The combined electron-donating effect of the methoxy and isopropoxy groups enhances the nucleophilicity of the aromatic ring. The methoxy group is a strong activating group, and the isopropoxy group is expected to have a similar, if not slightly stronger, activating effect due to the inductive electron-donating nature of the isopropyl group. nih.gov This increased electron density particularly at the ortho and para positions relative to the alkoxy groups, directs incoming electrophiles to these positions.

In reactions involving the oxime moiety itself, the electronic nature of the aromatic substituents plays a crucial role. For instance, in photoinduced electron-transfer reactions, the presence of electron-donating groups like methoxy and isopropoxy can influence the formation of different products. Studies on various benzaldehyde (B42025) oximes have shown that electron-accepting substituents on the benzene ring tend to favor the formation of the corresponding nitrile. nih.gov Conversely, electron-donating groups, by increasing electron density on the ring and influencing the stability of intermediates, can alter the reaction pathway, potentially favoring the formation of the parent aldehyde. nih.govnih.gov

The electronic influence of these substituents can be quantified using Hammett plots, which correlate reaction rates with substituent constants (σ). For reactions where a positive charge develops in the transition state at the benzylic position, electron-donating groups lead to a negative reaction constant (ρ), indicating a rate acceleration. researchgate.netresearchgate.netdalalinstitute.com

Table 1: Illustrative Hammett Substituent Constants for Related Groups

| Substituent | σ_para | Electronic Effect |

| -H | 0.00 | Neutral |

| -OCH₃ | -0.27 | Electron-donating |

| -CH(CH₃)₂ | -0.15 | Electron-donating |

| -NO₂ | 0.78 | Electron-withdrawing |

This table presents standard Hammett constants to illustrate the electronic effect of substituents. The values are for the substituent at the para position.

Steric and Electronic Effects on the Efficiency and Selectivity of Oxime Transformations

The efficiency and selectivity of reactions involving the oxime group of 4-isopropoxy-3-methoxybenzaldehyde are governed by a combination of steric and electronic effects originating from its substituents.

Electronic Effects: The electron-donating nature of the methoxy and isopropoxy groups increases the electron density on the oxime nitrogen, which can influence its nucleophilicity and the stability of reaction intermediates. In reactions such as the Beckmann rearrangement, where a group migrates to an electron-deficient nitrogen, the electronic properties of the migrating aryl group are critical. An electron-rich aromatic ring, as is the case here, can facilitate the migration, potentially increasing the reaction rate compared to benzaldehyde oximes with electron-withdrawing groups. unive.itresearchgate.net

Steric Effects: The isopropoxy group is significantly bulkier than a methoxy group. This steric hindrance can play a crucial role in the selectivity of reactions. For instance, in reactions involving attack at the ortho position of the aromatic ring, the bulky isopropoxy group would be expected to disfavor this approach, leading to a higher proportion of substitution at the less hindered ortho position (relative to the isopropoxy group) or the para position (relative to the oxime group). unive.it

In transformations of the oxime itself, steric hindrance can affect the approach of reagents to the functional group. For reactions that are sensitive to steric bulk around the reaction center, the rate might be slower for the isopropoxy derivative compared to a less hindered analogue like a methoxy or ethoxy derivative. unive.it

Table 2: Comparison of Steric and Electronic Parameters for Alkoxy Groups

| Substituent | Taft Steric Parameter (Es) | Molar Refractivity (MR) | Electronic Effect |

| -OCH₃ | -0.55 | 7.87 | Strong electron-donating (resonance) |

| -OCH₂CH₃ | -0.67 | 12.47 | Strong electron-donating (resonance) |

| -OCH(CH₃)₂ | -1.08 | 17.07 | Strong electron-donating (resonance and induction) |

This table provides representative quantitative structure-activity relationship (QSAR) parameters to illustrate the steric and electronic properties of different alkoxy groups. A more negative Es value indicates greater steric hindrance. slideshare.netsips.org.in

Impact of Isomerism on Reaction Pathways and Product Distribution

Aldoximes, including 4-isopropoxy-3-methoxybenzaldehyde oxime, can exist as two geometric isomers, (E) and (Z) (also referred to as syn and anti), due to restricted rotation around the C=N double bond. The spatial arrangement of the hydroxyl group relative to the aromatic ring is different in each isomer, which can have a profound impact on their reactivity and the resulting product distribution. researchgate.netnih.gov

The interconversion between (E) and (Z) isomers can sometimes occur under the reaction conditions, but often one isomer is thermodynamically more stable. The specific ratio of isomers formed during synthesis can depend on the reaction conditions. organic-chemistry.org

The stereospecificity of certain reactions of oximes means that the (E) and (Z) isomers can lead to different products. A classic example is the Beckmann rearrangement, which is a stereospecific process where the group anti-periplanar to the leaving group on the nitrogen migrates. byjus.commasterorganicchemistry.com Therefore, the (E) and (Z) isomers of this compound would be expected to yield different rearrangement products (a substituted benzamide (B126) or a nitrile, respectively, if the hydrogen migrates).

For instance, if the hydroxyl group is the leaving group (after protonation or conversion to a better leaving group), in the (E)-isomer, the aromatic ring is anti to the leaving group, and its migration would lead to the formation of N-(4-isopropoxy-3-methoxyphenyl)formamide. In the (Z)-isomer, the hydrogen atom is anti to the leaving group, and its migration would result in the formation of 4-isopropoxy-3-methoxybenzonitrile. The distribution of these products would, therefore, be directly dependent on the initial ratio of the (E) and (Z) isomers and the rate of their interconversion under the reaction conditions.

Table 3: Potential Products from the Beckmann Rearrangement of (E) and (Z) Isomers of this compound

| Isomer | Migrating Group (anti to -OH) | Expected Major Product |

| (E)-isomer | 4-isopropoxy-3-methoxyphenyl | N-(4-isopropoxy-3-methoxyphenyl)formamide |

| (Z)-isomer | Hydrogen | 4-isopropoxy-3-methoxybenzonitrile |

This table illustrates the expected products based on the established stereospecific mechanism of the Beckmann rearrangement.

Future Research Directions for 4 Isopropoxy 3 Methoxybenzaldehyde Oxime

Development of Novel and Sustainable Synthetic Pathways

The traditional synthesis of oximes often involves refluxing the corresponding aldehyde or ketone with hydroxylamine (B1172632) hydrochloride in the presence of a base like pyridine (B92270), frequently in organic solvents. nih.gov While effective, these methods can present drawbacks such as long reaction times, the use of toxic reagents, and the generation of solvent waste. nih.gov Future research must prioritize the development of green and sustainable synthetic routes to 4-Isopropoxy-3-methoxybenzaldehyde (B1269978) oxime.

Key areas for investigation include:

Solvent-Free and Catalyst-Free Conditions: Research into solid-state reactions, such as grindstone chemistry, could provide a rapid, efficient, and environmentally benign method for synthesis. nih.govresearchgate.net Simply grinding 4-isopropoxy-3-methoxybenzaldehyde with hydroxylamine hydrochloride, potentially with a non-toxic catalyst like bismuth(III) oxide, could lead to high yields with minimal waste. nih.gov

Natural Acid Catalysis: Exploring the use of aqueous extracts from natural sources like citrus fruits as catalysts presents an innovative green alternative to conventional acid catalysts. ijprajournal.com

Microwave-Assisted Synthesis: The application of microwave irradiation can dramatically reduce reaction times and improve yields, aligning with the principles of green chemistry. numberanalytics.com

Ammoximation: For large-scale industrial production, developing a direct ammoximation process, reacting the parent aldehyde with ammonia (B1221849) and hydrogen peroxide over a selective catalyst (e.g., titanium-containing zeolites), would be a highly sustainable route. acs.org This method offers a short process, mild reaction conditions, and high nitrogen atom utilization. acs.org

Table 1: Comparison of Synthetic Pathways for Oxime Synthesis

| Method | Catalyst/Conditions | Advantages | Disadvantages |

|---|---|---|---|

| Traditional | Pyridine, Alcohol (Solvent), Reflux | Well-established | Toxic reagents, solvent waste, long reaction times nih.gov |

| Grindstone Chemistry | Solvent-free, grinding, Bi₂O₃ | Environmentally benign, rapid, high yield, simple nih.gov | May not be suitable for all scales |

| Natural Acid Catalysis | Aqueous fruit extracts (e.g., Citrus limetta) | Green, inexpensive, renewable ijprajournal.com | Potentially lower yields, catalyst consistency |

| Ammoximation | Ti-containing zeolites, H₂O₂, NH₃ | Environmentally friendly, high atom economy acs.org | Requires specialized catalysts and equipment |

Advanced Structural Elucidation Techniques and In-Depth Spectroscopic Analysis

A complete understanding of a molecule's three-dimensional structure and electronic properties is fundamental to predicting its reactivity and designing applications. While standard spectroscopic methods (¹H NMR, ¹³C NMR, IR) provide basic characterization, future research should employ advanced techniques for a more profound analysis of 4-Isopropoxy-3-methoxybenzaldehyde oxime.

A critical aspect to investigate is the stereochemistry of the C=N double bond, which can exist in E and Z isomeric forms. numberanalytics.com The separation and characterization of these isomers are essential, as they may exhibit different chemical and biological properties.

Future research directions should include:

Multi-dimensional NMR Spectroscopy: Techniques such as COSY, HSQC, HMBC, and NOESY can unambiguously assign all proton and carbon signals and provide insight into through-bond and through-space correlations. researchgate.netdiva-portal.org NOESY, in particular, is crucial for determining the spatial proximity of atoms, which can help in assigning the E/Z configuration of the oxime. diva-portal.org

X-ray Crystallography: Single-crystal X-ray diffraction provides the definitive solid-state structure, confirming bond lengths, bond angles, and, most importantly, the absolute stereochemistry of the oxime. mdpi.comnih.gov This technique can also reveal intermolecular interactions, such as hydrogen bonding, which govern the crystal packing. nih.govrsc.org

Computational Chemistry: Density Functional Theory (DFT) calculations can be used to predict the most stable isomeric form (E vs. Z), calculate theoretical NMR and IR spectra to corroborate experimental data, and visualize molecular orbitals to understand the compound's electronic structure. mdpi.comrsc.org

Table 2: Advanced Techniques for Structural Analysis

| Technique | Information Gained | Relevance to this compound |

|---|---|---|

| 2D NMR (NOESY) | Through-space proton-proton correlations diva-portal.org | Unambiguous determination of E/Z stereoisomers. |

| X-ray Crystallography | Precise 3D structure, bond lengths/angles, packing mdpi.com | Definitive confirmation of stereochemistry and intermolecular forces. |

| DFT Calculations | Optimized geometry, electronic properties, predicted spectra rsc.org | Complements experimental data and predicts isomer stability. |

| Mass Spectrometry (HRMS) | Exact mass and elemental composition | Confirms the molecular formula. |

Deeper Mechanistic Insights into Complex Chemical Transformations

Oximes are versatile synthetic intermediates that can undergo a variety of chemical transformations. nih.govnumberanalytics.com A deeper mechanistic understanding of these reactions for this compound is crucial for controlling reaction outcomes and developing novel synthetic applications. The electronic influence of the electron-donating methoxy (B1213986) and isopropoxy groups on the aromatic ring is expected to play a significant role in its reactivity.

Future mechanistic studies should focus on:

The Beckmann Rearrangement: This classic reaction transforms an oxime into an amide. wikipedia.orgwikipedia.org For an aldoxime, this typically leads to fragmentation or the formation of a primary amide under specific conditions. masterorganicchemistry.com Investigating the rearrangement of this compound using various acid catalysts could elucidate the migratory aptitude of the substituted aryl group and the competition with side reactions like nitrile formation. wikipedia.orgorganic-chemistry.org Computational studies can map the reaction pathway, identifying transition states and intermediates. nih.gov

Dehydration to Nitriles: The conversion of aldoximes to nitriles is a fundamental transformation. wikipedia.org Mechanistic studies could explore novel, milder dehydrating agents and catalytic systems, investigating whether the reaction proceeds through an E2-type elimination or other pathways.

Oxidation and Reduction Reactions: The N-O bond in oximes is susceptible to both cleavage and modification. researchgate.net Investigating the reaction of this compound under various photoinduced electron-transfer conditions could reveal the formation and reactivity of key intermediates like iminoxyl and iminoyl radicals, which dictate the formation of the parent aldehyde or the corresponding nitrile. nih.govacs.orgacs.org

Table 3: Key Chemical Transformations and Mechanistic Questions

| Transformation | Product Type | Key Mechanistic Question for this Compound |

|---|---|---|

| Beckmann Rearrangement | Amide / Nitrile masterorganicchemistry.com | What are the precise conditions that favor amide formation versus nitrile fragmentation? wikipedia.org |

| Dehydration | Nitrile wikipedia.org | Can new catalytic systems be developed for a more efficient and selective reaction under milder conditions? |

| Hydrolysis | Aldehyde wikipedia.org | What is the kinetic profile of the hydrolysis under varying pH conditions? |

| Photo-induced Reaction | Aldehyde / Nitrile acs.org | How do the isopropoxy and methoxy groups influence the stability and fate of the intermediate iminoxyl radical? nih.gov |

Rational Design and Synthesis of Derivatives for Targeted Chemical Applications

The true potential of this compound lies in its use as a scaffold for the rational design of new molecules with tailored properties. nih.gov By strategically modifying its structure, derivatives can be synthesized for a wide range of applications, from materials science to medicinal chemistry.

Future research should be directed towards:

Synthesis of Oxime Ethers and Esters: Alkylation or acylation of the oxime's hydroxyl group yields oxime ethers and esters. These derivatives have shown significant promise as antifungal, insecticidal, and anti-viral agents. jst.go.jpnih.govacs.orgglobethesis.com A library of derivatives could be synthesized by reacting the parent oxime with various alkyl halides or acyl chlorides and screened for biological activity. nih.gov

Development of Novel Ligands: The nitrogen and oxygen atoms of the oxime group can coordinate with metal ions, making oximes and their derivatives valuable ligands in catalysis. numberanalytics.comresearchgate.net Derivatives of this compound could be designed to act as ligands in reactions such as cross-coupling or asymmetric hydrogenation, with the aromatic substituents tuning the electronic and steric properties of the resulting metal complex. numberanalytics.com

Probing Structure-Activity Relationships (SAR): By creating a series of related compounds and evaluating their performance in a specific application (e.g., as antifungal agents), a clear structure-activity relationship can be established. nih.gov For example, modifying the isopropoxy group to other alkoxy groups of varying chain lengths could reveal how lipophilicity affects biological activity. This rational approach, often guided by computational modeling and molecular docking, accelerates the discovery of highly active compounds. nih.govnih.gov

Table 4: Rational Design of Derivatives for Targeted Applications

| Structural Modification | Derivative Class | Targeted Application | Rationale |

|---|---|---|---|

| O-Alkylation (R-X) | Oxime Ethers | Agrochemicals (Insecticides, Fungicides) nih.govacs.org | Modifies lipophilicity and steric profile to enhance interaction with biological targets. |

| O-Acylation (RCOCl) | Oxime Esters | Antifungal agents, pro-drugs acs.org | Can improve stability and alter biological activity. |

| Coordination to Metals | Metal-Ligand Complexes | Homogeneous Catalysis numberanalytics.comresearchgate.net | The oxime moiety acts as a bidentate or monodentate ligand to stabilize catalytic metal centers. |

常见问题

Q. What are the recommended synthesis routes for 4-Isopropoxy-3-methoxybenzaldehyde oxime, and how can reaction conditions be optimized for high yield?

Methodological Answer: Synthesis typically involves condensation of 4-isopropoxy-3-methoxybenzaldehyde with hydroxylamine under acidic or neutral conditions. Optimization includes:

- Catalyst selection : Use ammonium acetate in ethanol for mild conditions (60–80°C) to minimize side reactions .

- Stoichiometry : A 1:1.2 molar ratio of aldehyde to hydroxylamine ensures complete conversion .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) isolates the oxime with >90% purity. Monitor reaction progress via TLC (Rf ~0.3 in 3:1 hexane/EtOAc) .

Q. How should researchers characterize the structural configuration of this compound using spectroscopic methods?

Methodological Answer:

- NMR :

- 1H NMR : Aromatic protons appear as a multiplet at δ 7.12–7.20 ppm (meta to oxime), with isopropoxy (δ 1.30–1.35 ppm, doublet) and methoxy (δ 3.85 ppm, singlet) groups .

- 13C NMR : Confirm oxime formation via C=N signal at ~150 ppm .

- IR : Strong absorption at ~3200 cm⁻¹ (O-H stretch of oxime) and 1640 cm⁻¹ (C=N stretch) .

- Mass spectrometry : Molecular ion peak at m/z 237.1 (C₁₁H₁₅NO₃⁺) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

- PPE : Wear nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact (H315, H319 hazards) .

- Ventilation : Use fume hoods during synthesis to prevent inhalation (P303+P361+P353 code) .

- Spill management : Neutralize acidic residues with sodium bicarbonate before disposal .

Advanced Research Questions

Q. What computational approaches can predict the reactivity of this compound in nucleophilic addition reactions?

Methodological Answer:

- DFT calculations : Use Gaussian 16 with B3LYP/6-31G(d) basis set to model transition states for nucleophilic attack. Focus on oxime’s lone pair orientation (E/Z isomerism) and steric effects from isopropoxy groups .

- Solvent effects : Include polarizable continuum models (PCM) for ethanol/water mixtures to simulate reaction environments .

Q. How can discrepancies between experimental and theoretical data on oxime stability be resolved?

Methodological Answer:

- Data reconciliation : Compare experimental NMR chemical shifts with computed GIAO (Gauge-Independent Atomic Orbital) values. Adjust for solvent polarity and hydrogen-bonding interactions, which DFT may underestimate .

- Dynamic effects : Perform molecular dynamics simulations (AMBER) to assess conformational flexibility impacting stability .

Q. What strategies are effective in synthesizing derivatives of this compound for structure-activity studies?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。